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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address and minimize void formation in polydicyclopentadiene (pDCPD) composites

during experimental procedures.

Troubleshooting Guide
This guide addresses specific issues that can lead to void formation in your pDCPD
composites.

Question: I am observing significant voids throughout my composite after curing. What are the

primary causes and how can I address them?

Answer: Widespread void formation is a common issue that can typically be traced back to

three main sources: trapped air, moisture, and volatiles in the resin system, or shrinkage during

polymerization.

Trapped Air: Air can be introduced during the mixing of resin components and the filling of

the mold. The low viscosity of dicyclopentadiene (DCPD) monomer can make it prone to

turbulence during mixing and injection, which entraps air bubbles.

Moisture and Volatiles: The presence of moisture in the raw materials or absorbed from the

environment can lead to void formation as it vaporizes during the exothermic polymerization

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1670491?utm_src=pdf-interest
https://www.benchchem.com/product/b1670491?utm_src=pdf-body
https://www.benchchem.com/product/b1670491?utm_src=pdf-body
https://www.benchchem.com/product/b1670491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reaction. Other volatile components in the resin formulation can also contribute to this

phenomenon.

Polymerization Shrinkage: pDCPD undergoes shrinkage during polymerization. If there is

insufficient resin pressure to compensate for this volume change, vacuum voids can form in

thicker sections of the composite.[1][2]

To address these issues, a multi-faceted approach is recommended:

Resin Degassing: Prior to mold injection, it is crucial to degas the resin mixture under a

vacuum to remove trapped air and volatile contaminants.

Optimized Mold Filling: Employ filling techniques that minimize turbulence. For Reaction

Injection Molding (RIM), this can involve optimizing gate locations and injection parameters.

[3][4] For Vacuum Assisted Resin Transfer Molding (VARTM), ensuring a proper vacuum and

a well-designed resin distribution network is key.

Cure Cycle and Pressure Optimization: A carefully controlled cure cycle, including

appropriate temperature ramps and holding times, can help manage the polymerization

reaction and reduce shrinkage-related defects. Applying pressure during curing can also help

to suppress void growth.[5]

Question: My pDCPD composite has voids concentrated near the injection gate. What is

causing this localized issue?

Answer: Voids concentrated near the injection gate are often a result of "jetting," where the

resin is injected into the mold cavity at too high a velocity, causing it to spray and trap air. This

can be addressed by:

Optimizing Gate Design and Location: The gate should be designed and positioned to

promote a smooth, progressive flow of resin into the mold cavity.[2] Placing gates in thicker

sections of the part can also help.[2]

Adjusting Injection Parameters: Reducing the initial injection speed can help prevent jetting.

A profiled injection speed, starting slow and then increasing, can be effective.
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Question: I am using VARTM to fabricate my pDCPD composite and am finding dry spots and

voids. How can I improve my process?

Answer: Dry spots and voids in VARTM are typically due to incomplete resin impregnation of

the fiber preform. Key factors to consider are:

Vacuum Integrity: Ensure a high level of vacuum is achieved and maintained throughout the

infusion process. Any leaks in the vacuum bag or sealing will compromise resin flow.

Resin Viscosity and Pot Life: The pDCPD resin system must have a sufficiently low viscosity

and a long enough pot life to allow for complete infusion before gelling. The very low

viscosity of some pDCPD systems (<20 cP) requires modification of standard VARTM

procedures to control the rapid infusion.

Distribution Media: The choice and placement of the resin distribution media are critical for

achieving uniform resin flow throughout the preform.

An enhanced VARTM process that involves pressurizing the mold during the filling and curing

stages has been shown to significantly reduce porosity to below 1% and increase the fiber

volume fraction.[6]

Question: Can the design of the mold itself contribute to void formation?

Answer: Yes, mold design plays a crucial role in preventing voids. Important design

considerations include:

Venting: Adequate venting must be incorporated into the mold design to allow trapped air to

escape as the resin fills the cavity. Vents should be placed at the last points to fill and at

areas where flow fronts meet.[2]

Uniform Wall Thickness: Designing parts with uniform wall thickness promotes even cooling

and material flow, reducing the likelihood of shrinkage voids in thicker sections.[2]

Draft Angles: Appropriate draft angles (a minimum of 3° on the A-side and 1.5° on the B-side

is suggested for pDCPD) facilitate part demolding and prevent surface defects that can be

initiated by voids.[1]
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Frequently Asked Questions (FAQs)
Q1: What is the most critical step to minimize voids in pDCPD composites?

A1: While a holistic approach is necessary, resin degassing is arguably the most critical initial

step. Removing entrapped air and volatile contaminants from the liquid resin before it enters

the mold eliminates a primary source of void formation.

Q2: How does the viscosity of pDCPD resin affect void formation?

A2: pDCPD resins are known for their very low viscosity, which is advantageous for

impregnating fiber reinforcements.[7] However, this low viscosity can also lead to turbulence

during mixing and mold filling, which can entrap air. While a low viscosity is desirable for good

fiber wet-out, the process must be controlled to prevent air entrapment.

Q3: What level of void content is considered acceptable in pDCPD composites?

A3: For high-performance applications, a void content of less than 2% is generally targeted.

However, the acceptable level of porosity depends on the specific application and the criticality

of the mechanical properties. Studies have shown that even a small percentage of voids can

significantly degrade mechanical performance, particularly interlaminar shear strength.

Q4: Can post-curing help to reduce void content?

A4: Post-curing is primarily intended to ensure complete polymerization and to optimize the

material's mechanical properties and thermal stability. It does not typically reduce the volume of

existing voids. Void mitigation strategies must be implemented during the initial processing

stages.

Q5: Are there any material additives that can help minimize void formation?

A5: While the primary focus should be on process optimization, certain additives can influence

resin flow and cure characteristics. However, the introduction of additives must be carefully

evaluated as it can also affect the final properties of the composite. For pDCPD, ensuring high-

purity monomers and compatible catalysts is crucial to avoid side reactions that could generate

volatiles.
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Data Presentation: Influence of Processing
Parameters on Void Content
While a comprehensive quantitative dataset is highly dependent on the specific resin

formulation, fiber architecture, and equipment used, the following table summarizes the general

influence of key processing parameters on void formation in pDCPD composites, based on

experimental observations from various studies.
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Processing Parameter Influence on Void Content Rationale

Resin Degassing Time &

Vacuum Level
High

Increased degassing time and

higher vacuum levels more

effectively remove trapped air

and volatiles, a primary source

of voids.

Injection Pressure (RIM) Moderate

Lower injection pressures can

increase filling time, potentially

leading to premature gelling

and trapping of air. Conversely,

excessively high pressure can

cause jetting and air

entrapment.[3][4]

Mold Temperature Moderate

Higher mold temperatures

accelerate curing, which can

trap voids before they can

escape. It can also lead to

increased warpage.[3][4]

Infusion Pressure (VARTM) High

A controlled, slightly higher

pressure at the vent after resin

saturation can restrain resin

evaporation and reduce void

content.[8] An enhanced

VARTM process with positive

pressure during curing can

reduce porosity to below 1%.

[6]

Cure Cycle (Heating Rate &

Dwell Times)
High

A multi-stage cure cycle with

controlled heating rates and

dwell times allows for better

management of the exothermic

reaction and resin viscosity,

facilitating void removal before

full gelation.
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Mold Venting High

Inadequate venting is a direct

cause of trapped air voids.

Proper vent design and

placement are critical for void-

free parts.[2]

Experimental Protocols
1. Protocol for Vacuum Degassing of dicyclopentadiene (DCPD) Resin

This protocol outlines the steps for effectively removing dissolved gases and volatiles from a

two-part DCPD resin system before processing.

Materials and Equipment:

Two-part DCPD resin system (monomer and catalyst solutions)

Vacuum chamber with a transparent lid

Rotary vane vacuum pump

Mixing container (should be 3-4 times the volume of the resin mix)

Mixing paddle

Timer

Procedure:

Preparation: Ensure the vacuum chamber and mixing container are clean and dry.

Mixing: In a well-ventilated area, accurately measure and mix the two components of the

DCPD resin system in the mixing container. Stir thoroughly for the manufacturer's

recommended time, scraping the sides and bottom of the container to ensure a

homogeneous mixture.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.zdcpu.com/knowledge-hub/voids-in-injection-molding/
https://www.benchchem.com/product/b1670491?utm_src=pdf-body
https://www.benchchem.com/product/b1670491?utm_src=pdf-body
https://www.benchchem.com/product/b1670491?utm_src=pdf-body
https://www.benchchem.com/product/b1670491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Placement in Chamber: Immediately place the mixing container with the resin into the center

of the vacuum chamber. Ensure the container is on a level surface.

Sealing the Chamber: Place the lid on the vacuum chamber, ensuring a proper seal.

Initiating Vacuum: Turn on the vacuum pump. Slowly open the vacuum valve to begin

evacuating the chamber.

Observing the Degassing Process: As the pressure inside the chamber drops, the resin will

begin to expand and foam as dissolved gases come out of solution. The volume may

increase significantly, which is why a larger container is necessary.

Controlling the Rise: If the resin rises too quickly and threatens to overflow the container,

partially close the vacuum valve to slow the rate of pressure drop. Once the rise is under

control, you can continue to increase the vacuum.

Collapse of Foam: Continue to apply the vacuum. The foam will eventually collapse as the

majority of the trapped gas is removed. This process may take several minutes.

Holding the Vacuum: Once the foam has collapsed, continue to hold the full vacuum for an

additional 5-10 minutes to ensure maximum gas removal.

Releasing the Vacuum: Close the vacuum valve and turn off the pump. Slowly open the air

admittance valve to return the chamber to atmospheric pressure. Releasing the vacuum too

quickly can re-introduce air into the resin.

Inspection and Use: Remove the container of degassed resin. The resin should appear clear

and free of bubbles. It is now ready for injection or infusion.

2. Protocol for Vacuum Assisted Resin Transfer Molding (VARTM) of pDCPD Composites

This protocol provides a detailed methodology for fabricating pDCPD composite panels using

the VARTM process.

Materials and Equipment:

Degassed, pre-mixed pDCPD resin system
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Fiber reinforcement (e.g., glass or carbon fiber fabric)

Mold with a release agent applied

Peel ply

Resin distribution medium

Vacuum bagging film and sealant tape

Resin inlet and vacuum outlet ports

Tubing and clamps

Resin catch pot

Vacuum pump with a pressure gauge

Procedure:

Mold Preparation: Prepare the mold surface by cleaning it and applying a suitable mold

release agent.

Layup:

Place the layers of fiber reinforcement onto the mold surface according to the desired ply

schedule.

Place a layer of peel ply over the entire surface of the fiber reinforcement.

Position the resin distribution medium over the peel ply. Ensure it does not extend to the

edges where the sealant tape will be placed.

Bagging:

Apply sealant tape around the perimeter of the mold.

Place the resin inlet and vacuum outlet ports at opposite ends of the part. The inlet port

should be connected to a spiral wrap or similar distribution line placed on top of the
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distribution media.

Carefully place the vacuum bagging film over the entire layup, pressing it firmly onto the

sealant tape to create an airtight seal. Ensure there are pleats in the bag to allow it to

conform to the part geometry under vacuum.

Vacuum Check:

Connect the vacuum outlet port to the resin catch pot and then to the vacuum pump.

Turn on the vacuum pump and draw a full vacuum on the bag.

Check for leaks by observing the vacuum gauge. The vacuum should hold steady. If there

is a leak, locate it and reseal the bag.

Allow the preform to compact under vacuum for at least 30 minutes.

Resin Infusion:

Place the end of the resin inlet tube into the container of degassed pDCPD resin.

Keeping the inlet tube clamped, ensure there are no air bubbles in the line.

Open the clamp on the resin inlet tube. The vacuum will draw the resin into the mold and

through the fiber preform.

Monitor the resin flow front to ensure it is moving evenly across the part.

Infusion Completion and Curing:

Once the resin has completely saturated the preform and reached the vacuum outlet,

clamp off the resin inlet line.

Some protocols suggest allowing a small amount of resin to be drawn into the catch pot to

help remove any remaining micro-voids before clamping the outlet line.

Maintain the vacuum and cure the part according to the recommended cure cycle for the

pDCPD resin system. This may involve an initial room temperature gel period followed by
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a post-cure at an elevated temperature.

Demolding: Once the cure is complete, turn off the vacuum pump, release the vacuum, and

carefully remove the bagging materials and the cured composite part from the mold.

Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting void formation in

pDCPD composites.
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Troubleshooting Workflow for Void Formation in pDCPD Composites

Troubleshooting Workflow for Void Formation in pDCPD Composites

Widespread Voids Localized Voids

Void Formation Observed

Are voids widespread or localized?

Potential Causes:
- Trapped Air

- Moisture/Volatiles
- Shrinkage

Widespread

Potential Causes:
- Jetting

- Air Traps
- Race-tracking (VARTM)

Localized

Is resin being degassed?

Optimize Degassing:
- Increase time

- Increase vacuum level

Yes

Implement Vacuum Degassing Protocol

No

Is mold filling optimized?

Review Cure Cycle:
- Optimize ramp rates
- Adjust dwell times

- Consider pressure application

Yes

Optimize Filling:
- Reduce injection speed (RIM)
- Ensure full vacuum (VARTM)

- Improve distribution media (VARTM)

No

Re-evaluate Composite

Are there signs of jetting near the gate?

Adjust Injection:
- Reduce injection speed

- Modify gate design/location

Yes

Is mold venting adequate?

No

Improve Venting:
- Add/enlarge vents

- Place vents at last fill points

No

Review Part/Mold Design:
- Ensure uniform wall thickness
- Check for features that trap air

Yes

Click to download full resolution via product page

Caption: Troubleshooting workflow for void formation in pDCPD composites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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